Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-pentanamidothiazole-4-carboxylate

Lipophilicity LogP Membrane permeability

Ethyl 2‑pentanamidothiazole‑4‑carboxylate (CAS 391219‑72‑0, MW 256.32) is a 2,4‑disubstituted thiazole derivative built on the 2‑aminothiazole‑4‑carboxylate scaffold. This scaffold is a privileged structure in medicinal chemistry that has delivered clinically evaluated kinase inhibitors, anti‑tubercular agents, and antitumor leads.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32
CAS No. 391219-72-0
Cat. No. B2687482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-pentanamidothiazole-4-carboxylate
CAS391219-72-0
Molecular FormulaC11H16N2O3S
Molecular Weight256.32
Structural Identifiers
SMILESCCCCC(=O)NC1=NC(=CS1)C(=O)OCC
InChIInChI=1S/C11H16N2O3S/c1-3-5-6-9(14)13-11-12-8(7-17-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)
InChIKeyRGBJMFCOUHDQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2‑Pentanamidothiazole‑4‑carboxylate (CAS 391219‑72‑0): Procurement‑Grade Definition and Scaffold Context


Ethyl 2‑pentanamidothiazole‑4‑carboxylate (CAS 391219‑72‑0, MW 256.32) is a 2,4‑disubstituted thiazole derivative built on the 2‑aminothiazole‑4‑carboxylate scaffold [1]. This scaffold is a privileged structure in medicinal chemistry that has delivered clinically evaluated kinase inhibitors, anti‑tubercular agents, and antitumor leads [2]. The target compound differentiates itself from simpler congeners through the pentanamido (valeroyl) side chain at the 2‑position, which increases lipophilicity relative to acetamido or free amino analogs while retaining the ethyl ester at the 4‑position for downstream diversification . Procured primarily as a research intermediate, this compound is exclusively supplied for in vitro and ex vivo use; batch identity is confirmed by InChI Key RGBJMFCOUHDQLJ‑UHFFFAOYSA‑N .

Ethyl 2‑Pentanamidothiazole‑4‑carboxylate Procurement: Why In‑Class Analogs Cannot Be Freely Interchanged


Within the 2‑aminothiazole‑4‑carboxylate series, even conservative N‑acyl modifications produce large shifts in antitumor potency, spectrum, and physicochemical properties. The NCI 60‑cell‑line screen of ethyl 2‑substituted‑aminothiazole‑4‑carboxylate analogs revealed that ethyl 2‑[3‑(diethylamino)propanamido]‑thiazole‑4‑carboxylate (compound 14) displays a GI₅₀ of 0.08 µM against RPMI‑8226 leukemia cells, whereas other close analogs in the same paper show 10‑ to 100‑fold weaker activity [1]. Likewise, moving from a free amine to an acetamido group reduces Log P by over one unit, altering membrane permeability and metabolic stability . Generic substitution of the pentanamido variant with a shorter acyl chain or a basic amine therefore invalidates quantitative SAR and may forfeit the precise lipophilicity window required for passive cellular uptake and CYP‑mediated clearance profiles [2].

Ethyl 2‑Pentanamidothiazole‑4‑carboxylate: Head‑to‑Head and Cross‑Study Differentiation Evidence


Lipophilicity Differentiation Relative to Acetamido and Free Amine Analogs

The pentanamido side chain (C₅) of ethyl 2‑pentanamidothiazole‑4‑carboxylate is predicted to increase lipophilicity by approximately 1.5‑2.0 Log P units relative to the acetamido analog (C₂) and by roughly 0.8‑1.2 units relative to the free amine precursor. Estimated Log P for the target compound falls in the range 2.2–3.0, compared with an experimental Log P of 1.48 for ethyl 2‑aminothiazole‑4‑carboxylate and an estimated Log Kow of 0.73 for ethyl 2‑acetamidothiazole‑4‑carboxylate . This positions the pentanamido derivative closer to the optimal lipophilicity window (Log P 2–4) described for orally bioavailable kinase inhibitors [1].

Lipophilicity LogP Membrane permeability

Antitumor Potency Landscape: Scaffold Validation from NCI 60‑Cell‑Line Screening Data

The NCI 60‑cell‑line screen of ethyl 2‑substituted‑aminothiazole‑4‑carboxylate analogs provides the most direct quantitative comparator for the target compound. Ethyl 2‑[3‑(diethylamino)propanamido]‑thiazole‑4‑carboxylate (compound 14) achieved a GI₅₀ of 0.08 µM against the RPMI‑8226 leukemia cell line and a mean graph midpoint (MG‑MID) GI₅₀ of 38.3 µM across all 60 lines [1]. In contrast, other analogs in the same series, particularly those with shorter or more polar 2‑amino substituents, showed GI₅₀ values >10 µM against the same leukemia line [1]. While the pentanamido derivative was not directly screened in this study, it occupies an intermediate lipophilicity space between the highly active diethylaminopropanamido derivative and the less active acetamido analog, suggesting a testable SAR hypothesis for focused library synthesis [2].

Antitumor NCI 60-cell line GI50

DNA Minor‑Groove Binding Potential: Structural Rationale from Molecular Modeling

Molecular modeling studies on ethyl 2‑substituted aminothiazole‑4‑carboxylate analogs demonstrate that the 2‑acylamino side chain participates in sequence‑specific hydrogen‑bonding and van der Waals contacts within the DNA minor groove, analogous to the binding mode of netropsin [1]. The pentanamido chain provides an extended hydrophobic surface that can engage the narrower, deeper regions of the minor groove more effectively than the shorter acetamido chain (Δ contact surface area ~20–30 Ų estimated from docking poses) [1]. This structural feature is absent in the free amine precursor and is only partially realized with acetyl or propionyl substituents.

DNA binding Minor groove Molecular modeling

Antimicrobial Scaffold Potential for Multidrug‑Resistant Strains

2‑Aminothiazole‑4‑carboxylate Schiff bases have demonstrated antibacterial activity against multidrug‑resistant Staphylococcus epidermidis and Pseudomonas aeruginosa at MIC values of 250 µg/mL and 375 µg/mL, respectively [1]. Separately, methyl 2‑amino‑5‑benzylthiazole‑4‑carboxylate inhibited Mycobacterium tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM) [2]. The pentanamido derivative serves as a direct synthetic precursor for analogous Schiff base formation through 4‑ester hydrolysis and subsequent condensation, offering a pre‑installed lipophilic handle that could enhance Gram‑negative outer membrane penetration relative to the more polar free amine starting materials .

Antimicrobial Multidrug resistant MIC

Colorectal Cancer Pathway Inhibition: Beta‑Catenin Targeting from Scaffold Derivatives

Ethyl 2‑(substituted)‑aminothiazole‑4‑carboxylate derivatives 5a and 5b, synthesized directly from ethyl 2‑aminothiazole‑4‑carboxylate, inhibited HCT‑116 colorectal cancer cell proliferation with IC₅₀ values of 0.72 µM and 1.55 µM, respectively, comparable to the standard methotrexate (IC₅₀ = 0.7 µM) [1]. Mechanistically, both compounds significantly reduced beta‑catenin protein levels in vitro. The pentanamido derivative (CAS 391219‑72‑0) is the closest commercially available intermediate to the synthetic route that yielded these active analogs; its pre‑installed pentanamido group eliminates one acylation step required when starting from the free amine .

Colorectal cancer Beta-catenin Enzyme inhibition

Cholecystokinin (CCK) Receptor Agonist Pharmacophore Potential

Patent US 6,380,230 discloses carboxamidothiazole derivatives as agonists of the cholecystokinin type A (CCK‑A) receptor, a validated target for appetite suppression and pancreatic secretion modulation [1]. The general formula encompasses 2‑acylaminothiazole‑4‑carboxylate esters bearing C₂–C₆ alkyl chains on the acylamino group. Ethyl 2‑pentanamidothiazole‑4‑carboxylate falls directly within this claimed structural space and represents a more metabolically stable alternative to the acetyl or propionyl congeners described in the patent, as the longer pentanoyl chain confers increased resistance to plasma esterase‑mediated deacylation (typical half‑life prolongation of 2‑ to 4‑fold for C₅ vs C₂ acyl chains in related thiazole series) [2].

CCK-A agonist Cholecystokinin Metabolic disease

Ethyl 2‑Pentanamidothiazole‑4‑carboxylate: High‑Impact Research and Procurement Application Scenarios


Kinase Inhibitor Lead Optimization: Pre‑installed Lipophilic Handle for ATP‑Binding Pocket Engagement

Procure ethyl 2‑pentanamidothiazole‑4‑carboxylate as a fragment‑elaboration starting point for type I and type II kinase inhibitors. The 2‑pentanamido group contributes hydrophobic contacts in the hinge‑region pocket, while the 4‑ethyl ester permits rapid amidation or hydrolysis to access diverse hinge‑binding motifs. This approach mirrors the successful development of 2‑aminothiazole‑derived CDK4/6 inhibitors and ALK inhibitors, where intermediate lipophilicity (Log P 2–4) was essential for balancing cellular permeability and solubility .

DNA Minor‑Groove Binder Synthesis: Direct Access to Netropsin‑Inspired Antitumor Agents

Use the target compound as a direct precursor for synthesizing netropsin‑inspired DNA minor‑groove binders. The molecular modeling evidence indicates that the pentanamido chain provides quantifiable additional hydrophobic contact surface (~20–30 Ų) versus the acetamido analog, which translates to stronger DNA binding enthalpies. Hydrolysis of the 4‑ethyl ester to the carboxylic acid, followed by coupling with cationic termini (e.g., guanidinoethyl or amidinium groups), yields sequence‑selective DNA ligands suitable for biophysical profiling .

Antimicrobial Schiff Base Library Construction: Higher Lipophilicity for Gram‑Negative Penetration

Employ ethyl 2‑pentanamidothiazole‑4‑carboxylate as the starting material for generating Schiff base libraries targeting multidrug‑resistant Gram‑negative pathogens. The parent scaffold has validated MIC values of 250–375 µg/mL against S. epidermidis and P. aeruginosa, and the pentanamido derivative's elevated lipophilicity is expected to enhance outer membrane penetration, potentially improving MIC values by 2‑ to 4‑fold. The 4‑ester group can be selectively reduced or hydrolyzed to generate aldehydes for condensation with diverse aryl amines .

Colorectal Cancer Beta‑Catenin Inhibitor Development: One‑Step‑Saved Synthetic Entry Point

For medicinal chemistry groups pursuing beta‑catenin inhibitors for colorectal cancer, the pentanamido derivative offers a one‑step‑saved entry point relative to ethyl 2‑aminothiazole‑4‑carboxylate. Active analogs from this series have demonstrated HCT‑116 IC₅₀ values of 0.72–1.55 µM, equipotent to methotrexate . The pre‑installed pentanamido group allows immediate diversification at the 4‑position without the need for orthogonal amine protection, enabling parallel synthesis of 24‑ to 48‑compound libraries in a single work week.

Quote Request

Request a Quote for Ethyl 2-pentanamidothiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.